N-methyl-N-(2-phenylethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-amine
Overview
Description
The compound “1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an amine group . The pyrazole ring is a five-membered ring with two nitrogen atoms, which is known to exhibit a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and piperidine rings, followed by the introduction of the isopropyl, methyl, and phenylethyl groups . The exact synthetic route would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and piperidine rings would give the molecule a certain degree of rigidity, while the isopropyl, methyl, and phenylethyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the piperidine ring, and the amine group. The pyrazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the polar pyrazole ring and the nonpolar isopropyl, methyl, and phenylethyl groups could give the compound both polar and nonpolar characteristics .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4/c1-18(2)25-16-20(14-22-25)15-24-12-7-10-21(17-24)23(3)13-11-19-8-5-4-6-9-19/h4-6,8-9,14,16,18,21H,7,10-13,15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVWIMPISAZSCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CCCC(C2)N(C)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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